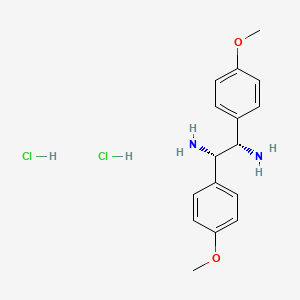

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

Beschreibung

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride (CAS: 820965-96-6) is a chiral diamine salt with the molecular formula C₁₆H₂₀N₂O₂·2HCl and a molecular weight of ~375.21 g/mol . It features two 4-methoxyphenyl groups attached to an ethane-1,2-diamine backbone in the (1S,2S) stereochemical configuration. The dihydrochloride form enhances stability and solubility in polar solvents. Key properties include:

Eigenschaften

IUPAC Name |

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.2ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCFEHGXXCSIDO-SXBSVMRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746263 | |

| Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820965-96-6 | |

| Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 820965-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with commercially available or stereoselectively prepared 1,2-diamines bearing 4-methoxyphenyl substituents. A common precursor is the corresponding diamine with defined stereochemistry (e.g., (1S,2S)-1,2-diamino-1,2-bis(4-methoxyphenyl)ethane).

The preparation involves:

- Formation of the chiral diamine backbone.

- Introduction of the 4-methoxyphenyl groups via substitution or coupling reactions.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Synthetic Route Examples

Organic Synthesis via Diamine Precursors

According to ChemBK (2024), the compound is commonly synthesized by reacting appropriate diamines with 4-methoxyphenyl-containing reagents under controlled stereoselective conditions. The reaction proceeds through nucleophilic substitution or reductive amination pathways to install the methoxyphenyl groups on the ethane-1,2-diamine scaffold.

Nucleophilic Catalysis Using N-Acetyl Cysteine

A highly efficient method involves the use of nucleophilic catalysis by N-acetyl cysteine to convert 1,2-dicyanobenzene derivatives into chiral bisamidines structurally related to the target diamine. This method achieves high yields (up to 94%) and avoids undesired byproducts such as phthalocyanines.

- Reaction conditions: Refluxing 1,2-dicyanobenzene with 2.2 equivalents of the chiral diamine in dry methanol.

- Catalyst: 1.2 equivalents of N-acetyl cysteine.

- Outcome: Formation of bisamidine intermediates, which can be converted to the diamine dihydrochloride salt.

- Yield and stereoselectivity depend on the steric demand of the diamine used.

This method is notable for its simplicity, mild conditions, and high stereochemical fidelity.

Data Table: Yields and Reaction Conditions for Bisamidine Intermediates

| Entry | Diamine Substituent (Ar) | Enantiomer Configuration | Reaction Time (h) | Yield (%) of Bisamidine | Notes |

|---|---|---|---|---|---|

| 1 | Phenyl (Ph) | R,R | 22 | 94 | Commercial diamine, high yield |

| 2 | 2-Hydroxyphenyl | R,R | 23 (8 h reflux + 15 h RT) | 64 | Commercial diamine |

| 3 | 2-Naphthyl | S,S | 26 | 20 | Prepared via stereoselective method |

| 4 | p-Biphenyl | S,S | 25 | 65 | Prepared via stereoselective method |

| 5 | 1-Naphthyl | S,S | 37 | 36 | Prepared via stereoselective method |

Note: The bisamidine intermediates (6a-e) are precursors to the diamine salts and their yields reflect the efficiency of the nucleophilic catalysis step.

Stereoselective Preparation of Diamines

The stereoselective synthesis of the (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine involves:

- Use of chiral diamines prepared via-sigmatropic rearrangements of bisimines formed from aldehydes and chiral diamines.

- Application of methods such as those developed by Chin et al., which allow for the preparation of enantiopure diamines with defined stereochemistry.

This approach ensures the production of the desired (1S,2S) enantiomer with high enantiomeric excess, critical for applications in asymmetric catalysis.

Conversion to Dihydrochloride Salt

The free diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol. This step:

- Enhances the compound’s stability and crystallinity.

- Facilitates purification by precipitation or crystallization.

- Provides a well-defined solid form suitable for storage and further applications.

Experimental Considerations and Analytical Data

- Purification: Column chromatography on silica gel is employed to purify intermediates and final products.

- Characterization: Proton and carbon NMR spectroscopy confirm the structure and stereochemistry, with characteristic chemical shifts for aromatic and methoxy protons.

- Mass Spectrometry: ESI-MS and HRMS provide molecular weight confirmation.

- Crystallography: Single-crystal X-ray diffraction studies reveal the molecular geometry and confirm stereochemistry in the solid state.

Summary of Research Findings

- The nucleophilic catalysis method using N-acetyl cysteine significantly improves the synthesis of chiral bisamidines related to the target diamine, achieving yields up to 94% under mild conditions.

- Stereoselective synthesis of diamines via-sigmatropic rearrangement of bisimines allows access to enantiopure (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine.

- Conversion to the dihydrochloride salt is straightforward and yields a stable, crystalline product suitable for further use.

- Analytical techniques confirm the purity, stereochemistry, and structure of the compound.

- The prepared diamine dihydrochloride has potential applications as a chiral ligand or catalyst in asymmetric synthesis.

Analyse Chemischer Reaktionen

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can occur at the amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation products: Various oxo derivatives.

Reduction products: Reduced forms of the compound.

Substitution products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features two methoxyphenyl groups attached to a central ethane backbone, with amine functionalities that contribute to its reactivity and utility in synthesis.

Asymmetric Synthesis

One of the primary applications of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is in asymmetric synthesis. It acts as a chiral auxiliary or ligand in various catalytic reactions. The presence of the chiral centers allows for the selective formation of enantiomers, which is crucial in pharmaceutical development where the activity of drugs can depend significantly on their stereochemistry.

Case Studies

- Chiral Catalysis : Research has demonstrated the effectiveness of this compound in facilitating asymmetric transformations, such as the synthesis of chiral amines and alcohols through transition metal-catalyzed reactions .

- Pharmaceutical Development : Its role as a building block has been highlighted in the synthesis of various bioactive compounds, including those used in treating neurological disorders .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications due to its structural similarity to biologically active compounds. Its derivatives are being investigated for:

- Antitumor Activity : Some studies suggest that derivatives of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine exhibit cytotoxic effects against certain cancer cell lines .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine has potential uses in material science:

- Polymer Chemistry : It can serve as a monomer or additive in the development of polymers with specific properties due to its amine functionalities .

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical chemistry for developing methods to quantify chiral compounds in complex mixtures. Its unique structure aids in the calibration of chromatographic techniques such as HPLC.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. In asymmetric synthesis, it may act as a chiral catalyst, influencing the stereochemistry of the reaction. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key analogs differing in aromatic substituents, stereochemistry, and counterions:

Key Comparative Insights

Electronic and Steric Effects

- 4-Methoxy (Target Compound) : The electron-donating methoxy group enhances electron density on the aromatic ring, improving coordination to metal centers in catalysis .

- 4-Fluoro : Electron-withdrawing fluorine reduces basicity of the amine groups, altering ligand-metal binding affinity .

- 4-Nitro : Strong electron-withdrawing effects increase redox activity, suitable for electrochemical applications .

Stereochemical Considerations

The (1S,2S) configuration is critical for enantioselectivity in asymmetric reactions. Analogs with alternative stereochemistry (e.g., rel-(1R,2S) in CAS 58520-45-9 ) exhibit diminished chiral induction.

Schiff Base Derivatives

Compounds like (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine () and (1S,2S)-1,2-Diphenyl-N,N′-bis(2-hydroxynaphthalenylmethylidene)ethane-1,2-diamine () form imine linkages instead of amine salts. These derivatives are utilized as ligands in molecular materials and cytotoxicity studies .

Biologische Aktivität

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride, also known as bis(4-methoxyphenyl)ethylenediamine dihydrochloride, is a compound with significant biological activities. Its structure consists of two 4-methoxyphenyl groups attached to a central ethylene diamine framework. This compound has garnered attention for its potential applications in medicinal chemistry due to its interactions with biological systems.

- Molecular Formula : C₁₆H₂₀N₂O₂·2HCl

- Molecular Weight : 345.26 g/mol

- Melting Point : 235-239 °C

- Solubility : Soluble in methanol and other polar solvents

- Optical Activity : [α]22/D +11°, c = 1 in H₂O

Research indicates that (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine exhibits biological activity primarily through its interaction with various cellular targets. Notably, studies have shown that this compound can influence signaling pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

In a study involving MCF-7 breast cancer cells, derivatives of bis(4-methoxyphenyl) compounds were evaluated for their cytotoxic effects. The results indicated that certain analogs exhibited significant antiproliferative activity without directly interacting with estrogen receptors. This suggests a mechanism that may involve alternative pathways such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study: MCF-7 Cell Line Analysis

A detailed examination of the compound's effects on the MCF-7 cell line revealed that certain structural modifications enhanced its cytotoxic properties. For instance, the introduction of additional methoxy groups increased the compound's lipophilicity, leading to improved membrane permeability and subsequent cellular uptake. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Pharmacological Applications

The dual amine functionality in (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine allows it to act as a versatile scaffold for drug design. Its ability to form stable complexes with metal ions also opens avenues for its use in coordination chemistry and as a ligand in metal-organic frameworks.

Potential Therapeutic Uses

- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Enzyme Inhibition : Ongoing research is exploring its role as an inhibitor of specific enzymes involved in disease pathways.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via catalytic asymmetric hydrogenation of a precursor imine using chiral catalysts (e.g., Ru-BINAP complexes). Key parameters to optimize include reaction temperature (typically 25–60°C), hydrogen pressure (1–10 atm), and catalyst loading (0.1–5 mol%). Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Purity is confirmed via HPLC (>95%) and NMR (1H/13C) to validate structural integrity . For yield optimization, factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) are recommended to identify critical factors .

| Synthetic Parameter | Typical Range | Analytical Validation |

|---|---|---|

| Temperature | 25–60°C | NMR, HPLC |

| Catalyst Loading | 0.1–5 mol% | Chiral HPLC |

| HCl Equivalents | 2–4 eq | Titration, FTIR |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing enantiomeric purity?

- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases is the gold standard for enantiomeric excess (ee) determination. Circular dichroism (CD) spectroscopy provides complementary data on absolute configuration. X-ray crystallography is definitive for resolving structural ambiguities, particularly when crystallizing the compound with a chiral counterion. Cross-validation using two orthogonal methods (e.g., HPLC and CD) is advised to minimize analytical bias .

Q. How should researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hygroscopic degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor purity via HPLC and track mass loss via thermogravimetric analysis (TGA). Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may promote racemization .

Advanced Research Questions

Q. How can factorial design improve the catalytic asymmetric synthesis of this chiral diamine?

- Methodological Answer : A 2³ factorial design can systematically evaluate the effects of temperature (Levels: 30°C, 50°C), hydrogen pressure (Levels: 3 atm, 6 atm), and catalyst loading (Levels: 1 mol%, 3 mol%) on ee and yield. Response surface methodology (RSM) models then identify optimal conditions. For example, higher pressure may enhance reaction rate but reduce enantioselectivity due to increased side reactions. Validate predictions with confirmatory runs and statistical analysis (ANOVA) .

Q. What strategies resolve contradictions between computational binding predictions and experimental receptor affinity data?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Re-evaluate docking protocols using explicit solvent molecular dynamics (MD) and compare with experimental IC50 values from radioligand binding assays. Cross-check with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If contradictions persist, revise the theoretical framework (e.g., allosteric modulation vs. competitive inhibition) and reassess assay conditions (e.g., buffer pH, ion concentration) .

Q. What biophysical assays are suitable for studying the compound’s interaction with lipid bilayers?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics to model membranes (e.g., POPC liposomes). Fluorescence anisotropy with dye-labeled lipids can assess membrane fluidity changes. For structural insights, employ solid-state NMR or cryo-EM to visualize compound localization. Control experiments with scrambled stereoisomers (1R,2R) are critical to confirm stereospecific effects .

| Assay | Key Output | Validation |

|---|---|---|

| SPR | Association/dissociation rates | Negative control liposomes |

| Fluorescence Anisotropy | Membrane rigidity changes | Temperature calibration |

| Solid-State NMR | Molecular orientation | Isotopic labeling |

Theoretical and Methodological Considerations

- Linking to Conceptual Frameworks : Integrate findings into existing theories of chiral recognition (e.g., Lock-and-Key vs. Induced Fit models) to explain enantioselectivity in catalysis or receptor binding .

- Handling Data Contradictions : Triangulate results using multiple methodologies (e.g., experimental, computational, and biophysical) and revisit theoretical assumptions to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.